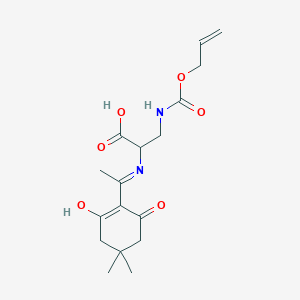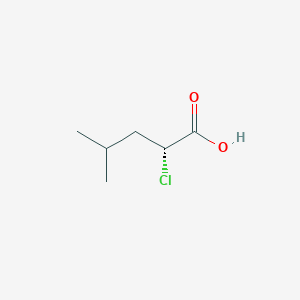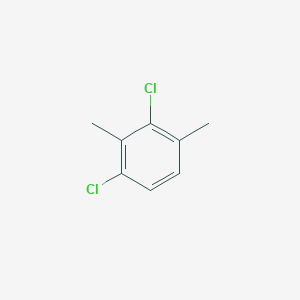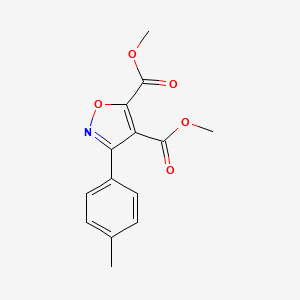
2-Isobutoxy-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutoxy-5-methylbenzoic acid: (CAS No. 105475-93-2) is a chemical compound with the molecular formula C₁₂H₁₆O₃. It belongs to the class of carboxylic acids and features an isobutoxy group attached to the benzene ring. The compound’s linear structure formula is as follows:
C₁₂H₁₆O₃
Preparation Methods
Synthetic Routes:
The synthetic preparation of 2-Isobutoxy-5-methylbenzoic acid involves several steps. One common approach is the esterification of 2-methylbenzoic acid with isobutanol, followed by hydrolysis of the resulting ester. The reaction sequence can be summarized as follows:
-
Esterification:
- React 2-methylbenzoic acid with isobutanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
- This forms the ester, 2-isobutoxy-5-methylbenzoate.
-
Hydrolysis:
- Treat the ester with aqueous acid or base to hydrolyze it.
- The product of hydrolysis is this compound.
Industrial Production:
Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
2-Isobutoxy-5-methylbenzoic acid can participate in various chemical reactions:
Ester Hydrolysis: The compound can undergo hydrolysis to regenerate 2-methylbenzoic acid and isobutanol.
Substitution Reactions: It can react with nucleophiles (e.g., amines) to form amides or other substitution products.
Oxidation and Reduction: While not commonly studied, it may undergo oxidation or reduction reactions.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
2-Isobutoxy-5-methylbenzoic acid finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Polymer Chemistry: For functionalizing polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific applications. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways.
Comparison with Similar Compounds
While 2-Isobutoxy-5-methylbenzoic acid is relatively unique due to its isobutoxy substituent, similar compounds include 2-methylbenzoic acid and other benzoic acid derivatives.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
IUPAC Name |
5-methyl-2-(2-methylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-15-11-5-4-9(3)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZWXIPCOTWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)
![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)


![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)


![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)



